N-Benzyl 4-chloropicolinamide is a chemical compound that has been used in various chemical reactions . For instance, it has been used in the oxidation of benzyl phenyl ethers
N-Benzyl 4-chloropicolinamide has shown potential therapeutic applications . It has been used in the synthesis of novel hybrid molecules that demonstrate anticonvulsant and analgesic activity . .
N-Benzyl 4-chloropicolinamide could be used in chemical synthesis . It might be involved in various chemical reactions .
N-Benzyl 4-chloropicolinamide could be used as a pharmaceutical intermediate . It might be involved in the synthesis of various pharmaceutical compounds .
N-Benzyl 4-chloropicolinamide could be used as a laboratory chemical . It might be involved in various laboratory experiments .
N-Benzyl 4-chloropicolinamide is an organic compound characterized by the presence of a benzyl group attached to the nitrogen atom of 4-chloropicolinamide. Its chemical formula is , and it features a chlorinated pyridine ring, which contributes to its unique properties and biological activities. The compound is notable for its potential applications in pharmaceutical chemistry and organic synthesis due to its structural characteristics that allow for various chemical modifications.
N-Benzyl 4-chloropicolinamide exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. It has been studied for:
The synthesis of N-benzyl 4-chloropicolinamide typically involves the following steps:
N-Benzyl 4-chloropicolinamide has several applications:
Interaction studies involving N-benzyl 4-chloropicolinamide focus on its behavior in biological systems:
Several compounds share structural similarities with N-benzyl 4-chloropicolinamide. Here are some notable examples:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
4-Chloro-N-methylpicolinamide | 882167-77-3 | 0.90 | Contains a methyl group instead of a benzyl group. |
5-Chloropyridine-2-carboxamide | 370104-72-6 | 0.85 | Different position of chlorine on the pyridine ring. |
(4-Chloropyridin-2-yl)methanamine | 180748-30-5 | 0.82 | Contains an amine group directly attached to the pyridine. |
4-Chloro-6-methylpicolinaldehyde | 98273-77-9 | 0.77 | Features an aldehyde functional group instead of an amide. |
N-Benzyl 4-chloropicolinamide's unique combination of a benzyl moiety and a chlorinated pyridine structure distinguishes it from other similar compounds. This configuration enhances its potential as a pharmaceutical intermediate while providing opportunities for further chemical modifications that could lead to novel therapeutic agents.